Ethyl 3-(piperidin-4-ylamino)propanoate
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Overview
Description
Ethyl 3-[(piperidin-4-yl)amino]propanoate is an organic compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(piperidin-4-yl)amino]propanoate typically involves the reaction of ethyl 3-bromopropanoate with piperidine. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the carbon atom bonded to the bromine, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of ethyl 3-[(piperidin-4-yl)amino]propanoate can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(piperidin-4-yl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[(piperidin-4-yl)amino]propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of ethyl 3-[(piperidin-4-yl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of enzymatic pathways, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-piperidinyl)propanoate: Similar structure but lacks the amino group.
Piperidine derivatives: Various derivatives with different substituents on the piperidine ring.
Uniqueness
Ethyl 3-[(piperidin-4-yl)amino]propanoate is unique due to the presence of both an ester and an amino group, which allows for diverse chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound in the synthesis of complex molecules and in medicinal chemistry .
Properties
Molecular Formula |
C10H20N2O2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
ethyl 3-(piperidin-4-ylamino)propanoate |
InChI |
InChI=1S/C10H20N2O2/c1-2-14-10(13)5-8-12-9-3-6-11-7-4-9/h9,11-12H,2-8H2,1H3 |
InChI Key |
ZDXBDTSZKZZBNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNC1CCNCC1 |
Origin of Product |
United States |
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